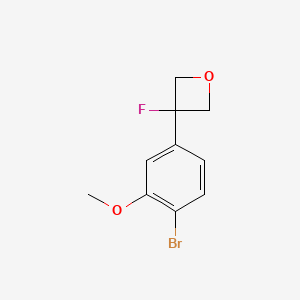
3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 3-methoxyphenol to obtain 4-bromo-3-methoxyphenol. This intermediate is then subjected to fluorination and subsequent cyclization to form the oxetane ring. The reaction conditions often include the use of solvents like dioxane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening Reactions: The oxetane ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation can produce phenolic compounds .
Scientific Research Applications
3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxyphenol: Shares the bromine and methoxy groups but lacks the oxetane ring.
3-Methoxy-4-bromophenol: Similar structure but different substitution pattern.
3-Fluoro-4-methoxyphenol: Contains the fluorine and methoxy groups but lacks the bromine atom.
Uniqueness
3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane is unique due to the combination of the bromine, methoxy, and fluorine groups attached to an oxetane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-(4-bromo-3-methoxyphenyl)-3-fluorooxetane |
InChI |
InChI=1S/C10H10BrFO2/c1-13-9-4-7(2-3-8(9)11)10(12)5-14-6-10/h2-4H,5-6H2,1H3 |
InChI Key |
GQLKICKTZFXILL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(COC2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
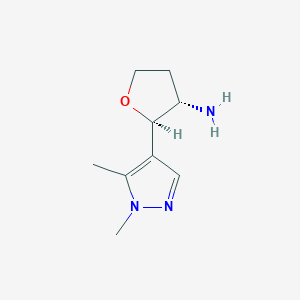
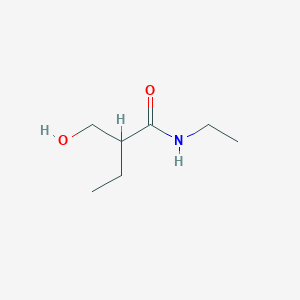

![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
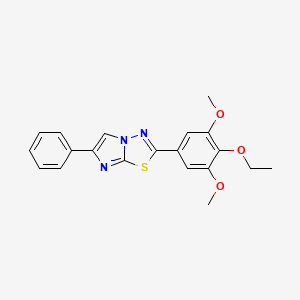
![N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide](/img/structure/B12932596.png)
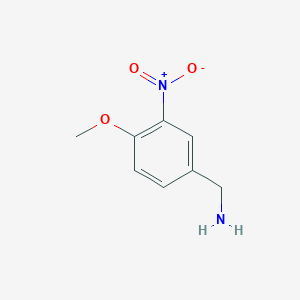
![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
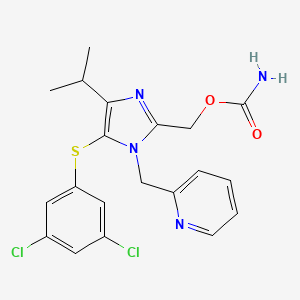
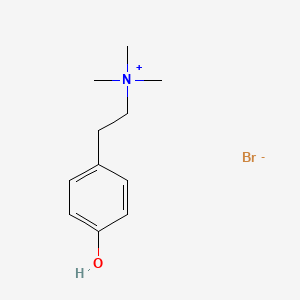

![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)
